molecular formula C11H7FO2S B13076521 3-(3-Fluorophenyl)thiophene-2-carboxylic acid

3-(3-Fluorophenyl)thiophene-2-carboxylic acid

Cat. No.: B13076521
M. Wt: 222.24 g/mol
InChI Key: DVQYXZRNGDBTCJ-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids. This compound features a thiophene ring substituted with a carboxylic acid group at the 2-position and a fluorophenyl group at the 3-position. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-fluorophenyl is coupled with a halogenated thiophene-2-carboxylic acid in the presence of a palladium catalyst and a base .

Another method involves the direct fluorination of thiophene derivatives. For example, the reaction of thiophene with fluorine gas at low temperatures can yield fluorinated thiophene derivatives, which can then be further functionalized to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(3-Fluorophenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the fluorophenyl group and the thiophene ring in 3-(3-Fluorophenyl)thiophene-2-carboxylic acid imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7FO2S

Molecular Weight

222.24 g/mol

IUPAC Name

3-(3-fluorophenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H7FO2S/c12-8-3-1-2-7(6-8)9-4-5-15-10(9)11(13)14/h1-6H,(H,13,14)

InChI Key

DVQYXZRNGDBTCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(SC=C2)C(=O)O

Origin of Product

United States

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